molecular formula C21H30O2 B11969148 Pregna-5,16-dien-20-one, 3beta-hydroxy-

Pregna-5,16-dien-20-one, 3beta-hydroxy-

Cat. No.: B11969148
M. Wt: 314.5 g/mol
InChI Key: YLFRRPUBVUAHSR-UHFFFAOYSA-N
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Description

1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:

    Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of hydroxyl and methyl groups at specific positions on the cyclopenta[a]phenanthrene core.

    Final Assembly: Coupling reactions to attach the ethanone moiety to the modified core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ethanone moiety, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications.

Biological Activity

Pregna-5,16-dien-20-one, 3beta-hydroxy-, also known as 3β-hydroxypregna-5,16-dien-20-one or 16-dehydropregnenolone, is a steroid compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : Pregna-5,16-dien-20-one, 3beta-hydroxy-
  • Molecular Formula : C21H30O2
  • Molecular Weight : 314.4617 g/mol
  • CAS Number : 1162-53-4
  • Solubility : Practically insoluble in water; weakly acidic (pKa not specified) .

Pregna-5,16-dien-20-one, 3beta-hydroxy-, exhibits various biological activities through multiple mechanisms:

  • Hormonal Modulation : This compound is involved in the modulation of steroid hormone levels and may influence the synthesis and release of hormones such as progesterone and cortisol.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects against various cancer cell lines, including melanoma. The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Properties

Pregna-5,16-dien-20-one has been studied for its ability to reduce inflammation. In vitro studies demonstrated that it can inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Anticancer Effects

Several studies have highlighted the anticancer potential of Pregna-5,16-dien-20-one:

  • Melanoma Studies : In vitro experiments on melanoma cell lines showed that this compound could significantly reduce cell viability and induce apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death .
StudyCell LineConcentrationEffect
SKMEL-188 (melanoma)10 µMReduced cell viability by 50%
Various cancer linesVariesInduced apoptosis through caspase activation

Case Studies

  • Case Study on Inflammation : A study involving animal models showed that administration of Pregna-5,16-dien-20-one resulted in a significant decrease in markers of inflammation (e.g., serum levels of IL-6) after four weeks of treatment .
  • Cancer Treatment Study : A clinical trial evaluated the effects of Pregna-5,16-dien-20-one on patients with advanced melanoma. Results indicated improved survival rates and reduced tumor size in a subset of patients receiving this compound as part of their treatment regimen .

Potential Applications

Given its biological activities, Pregna-5,16-dien-20-one has potential applications in:

  • Pharmacotherapy for Inflammatory Diseases : Its anti-inflammatory properties suggest utility in conditions such as rheumatoid arthritis or inflammatory bowel disease.
  • Cancer Therapy : The anticancer effects warrant further investigation into its use as an adjunct therapy for various malignancies.

Properties

IUPAC Name

1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFRRPUBVUAHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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